DNP-PEG3-CH2 acid

Description

Contextualization within Modern Chemical Biology and Organic Synthesis

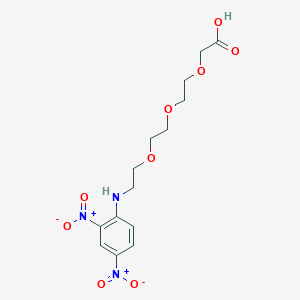

In modern chemical biology, the ability to selectively label, track, and modify biomolecules is paramount. Functional molecules incorporating reporter groups or affinity tags are widely used tools. Organic synthesis provides the methodologies to construct such complex molecules with defined structures and reactivities. DNP, or 2,4-dinitrophenol (B41442), is a well-established hapten and chromophore, frequently employed in immunological studies and as a detectable label due to its strong absorbance in the ultraviolet-visible spectrum. Polyethylene (B3416737) glycol (PEG) chains, such as the PEG3 unit in this compound, are hydrophilic, flexible linkers commonly used to improve the solubility of conjugated molecules in aqueous environments, reduce non-specific binding, and provide spatial separation between linked entities. The terminal carboxylic acid group is a highly versatile functional handle in organic synthesis, readily amenable to reactions like amide coupling, esterification, and activation for conjugation to amine-containing molecules, prevalent in peptides, proteins, and modified nucleic acids. The combination of these elements in DNP-PEG3-CH2 acid positions it as a valuable building block for creating more complex chemical probes and conjugates tailored for specific research applications.

Significance of this compound as a Multifunctional Chemical Entity

The significance of this compound lies in its inherent multifunctionality, stemming from the synergistic properties of its constituent parts. The DNP group serves as a detectable tag, allowing for spectroscopic monitoring or immunological recognition. The PEG3 linker provides solubility enhancement and flexibility, which can be crucial for maintaining the biological activity of conjugated biomolecules or improving pharmacokinetic properties. The terminal carboxylic acid group acts as a reactive handle, enabling covalent attachment to other molecules. This trifunctional nature makes this compound a versatile reagent in various chemical transformations and bioconjugation strategies. For instance, it can be used to introduce a DNP tag onto biomolecules, synthesize DNP-labeled probes, or serve as a component in the construction of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), where a linker connects a target protein binder to an E3 ligase ligand. The precise length of the PEG3 linker is also a critical design element, influencing the spatial relationship between the conjugated entities and potentially impacting binding affinity or biological activity.

Detailed research findings involving DNP-PEG-acid linkers, including those with PEG3 units, highlight their utility in creating molecular tools for studying biological processes. While specific detailed findings solely focused on this compound may be found in specialized literature or product data sheets, the general application of DNP-PEG-acid linkers in bioconjugation and as components of larger functional molecules underscores the significance of this class of compounds in facilitating advanced research in chemical biology and drug discovery. The carboxylic acid functionality allows for facile coupling reactions, such as carbodiimide (B86325) chemistry or activated ester formation (e.g., NHS ester), enabling its covalent attachment to primary amines found in lysine (B10760008) residues of proteins or the N-terminus of peptides. The resulting DNP-labeled conjugates can then be utilized in various assays, including ELISA, Western blotting, or flow cytometry, for detection and quantification.

Below is a table listing the chemical compounds mentioned and their corresponding PubChem CIDs where available.

| Compound Name | PubChem CID | CAS Number |

| This compound | Not Available* | 2253965-12-5 cenmed.com |

| 2,4-Dinitrophenol (DNP) | 1493 nih.govnih.gov | 51-28-5 nih.gov |

| Triethylene glycol | 8172 broadpharm.com | 112-27-6 broadpharm.com |

| HO-PEG3-CH2COOH | 12679071 | 51951-05-4 |

| Acetic acid | 176 cenmed.com | 64-19-7 |

*PubChem CID for the exact compound this compound (CAS 2253965-12-5) was not found in the consulted search results. The table includes CIDs for related or constituent components.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c18-14(19)10-26-8-7-25-6-5-24-4-3-15-12-2-1-11(16(20)21)9-13(12)17(22)23/h1-2,9,15H,3-8,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFNBSKOUHGXBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Dnp Peg3 Ch2 Acid

Advanced Synthetic Routes to DNP-PEG3-CH2 Acid and its Precursors

Advanced synthetic routes often focus on efficient coupling strategies and the use of protected intermediates to ensure chemoselectivity during the construction of the molecule. The synthesis can be approached by building the molecule stepwise, typically starting with a functionalized PEG precursor and then incorporating the DNP group and the carboxylic acid.

Polyethylene (B3416737) glycol chains, including the PEG3 unit in this compound, are typically synthesized through the ring-opening polymerization of ethylene (B1197577) oxide. This process can be initiated by molecules containing hydroxyl groups, such as water or ethylene glycol, leading to PEG chains with hydroxyl end groups. Monodisperse PEGs with precise numbers of ethylene glycol units, like PEG3, can also be synthesized using stepwise organic synthesis methods, often on a solid support. nih.gov Solid-phase synthesis allows for controlled chain elongation and facilitates the introduction of specific functional groups at the termini. nih.gov

Functionalization of the PEG chain termini is crucial for subsequent coupling steps. For instance, a PEG chain can be functionalized with a tosyl group at one end and a protecting group like dimethoxytrityl (DMTr) at the other in solid-phase synthesis. nih.gov Cleavage from the solid support with an acid can then yield an asymmetric PEG with different functionalities at each end, which is highly desirable for creating heterobifunctional linkers. nih.gov

The dinitrophenyl (DNP) group is often incorporated into PEG linkers through coupling reactions with a suitably functionalized PEG precursor. DNP derivatives containing reactive groups, such as amines or activated aromatic rings, can react with complementary functional groups on the PEG chain. For example, a DNP-amine derivative could be coupled to a carboxylic acid-terminated PEG or a PEG activated for amide bond formation. Conversely, a DNP moiety with an activated aromatic ring could undergo a nucleophilic aromatic substitution reaction with a PEG derivative containing a nucleophilic group like an amine or hydroxyl. The synthesis of 2,4-dinitrophenol (B41442) itself can be achieved through the nitration of phenol (B47542) using nitric acid under specific conditions. researchgate.net

Introducing the carboxylic acid group at the terminus of the PEG chain is a key step in synthesizing this compound. PEG chains can be functionalized with carboxylic acid groups through various methods. One approach involves the reaction of a terminal PEG alcohol with a reagent that introduces a carboxylic acid function, such as the Michael addition of acrylic acid derivatives or the reaction with omega-halogen carboxylic acid derivatives. iris-biotech.de Another method involves extending the PEG terminus with succinic acid. iris-biotech.de Alternatively, pre-synthesized PEG linkers with a terminal carboxylic acid are commercially available and can serve as precursors for incorporating the DNP group. broadpharm.combiochempeg.comaxispharm.com For instance, 3,6,9-Trioxaundecanedioic acid is a PEG3 linker with carboxylic acid groups at both ends, which could potentially be selectively functionalized. biochempeg.com

Dinitrophenyl (DNP) Moiety Incorporation Techniques

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound involves multiple functional groups, necessitating careful consideration of chemo- and regioselectivity to ensure that reactions occur at the desired sites without unwanted side reactions. Chemoselectivity refers to the preferential reaction of one functional group over others present in the molecule. slideshare.netscribd.com Regioselectivity concerns the control over the site of reaction when multiple similar positions are available. slideshare.net

During the synthesis of this compound, protecting groups may be employed to temporarily mask reactive functional groups while reactions are carried out at other sites. For example, if a PEG precursor has both hydroxyl and carboxylic acid groups, one might be protected while the other is reacted with a DNP-containing molecule. Similarly, when incorporating the DNP group or the carboxylic acid, reaction conditions must be carefully controlled to prevent unwanted reactions with the other functional groups or the PEG backbone itself. slideshare.netscribd.com The choice of coupling reagents, reaction temperature, solvent, and reaction time are critical parameters for achieving high chemo- and regioselectivity.

Derivatization Strategies of this compound

The terminal carboxylic acid group of this compound provides a versatile handle for further chemical derivatization, allowing the molecule to be conjugated to a wide range of biomolecules or surfaces.

The carboxylic acid group can be functionalized through various reactions, most commonly involving the formation of an activated ester or amide bond. A prevalent strategy is the activation of the carboxylic acid to form an N-hydroxysuccinimide (NHS) ester. broadpharm.comaxispharm.comaxispharm.comwindows.net This activated ester is highly reactive towards primary amines, readily forming stable amide bonds under mild conditions. broadpharm.comaxispharm.comaxispharm.combiotium.com This reaction is widely used in bioconjugation to label proteins, peptides, or other amine-containing molecules with the DNP-PEG3 tag. axispharm.combiotium.com

Other methods for activating carboxylic acids for conjugation include the formation of pentafluorophenol (B44920) (PFP) esters, tetrafluorophenol (TFP) esters, or acid chlorides. axispharm.com These activated forms can also react with amines or other nucleophiles. axispharm.com Carbodiimide (B86325) reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are often used in conjunction with NHS to facilitate the formation of activated esters and promote coupling to amines. broadpharm.comwindows.net

Besides amide bond formation, the carboxylic acid can also be converted into other functional groups through appropriate chemical transformations. For example, it could be reduced to an alcohol, converted to an aldehyde, or reacted to form a hydrazide, depending on the desired downstream application. chempep.com These transformations expand the repertoire of molecules that can be conjugated to this compound.

Here is a table summarizing some common carboxylic acid derivatization strategies:

| Derivatization Strategy | Reactive Reagent(s) | Reacts With | Linkage Formed |

| NHS Ester Formation | NHS, EDC/DIC | Primary Amines | Amide |

| PFP/TFP Ester Formation | PFP/TFP, Coupling Agents | Primary Amines | Amide |

| Acid Chloride Formation | Thionyl Chloride or Oxalyl Chloride | Alcohols, Amines | Ester, Amide |

| Amide Bond Formation (Direct) | Coupling Reagents (e.g., HATU, EDC) | Primary/Secondary Amines | Amide |

| Reduction | Reducing Agents (e.g., LiAlH4) | - | Alcohol |

2.3.2. Linker Modifications and Spacer Design

This compound is a chemical compound featuring a 2,4-dinitrophenyl (DNP) group, a triethylene glycol (PEG3) spacer, and a carboxylic acid (-CH2 acid) terminus. This structure lends itself to various synthetic strategies and chemical modifications, particularly in its role as a linker or spacer in chemical conjugation applications. The PEG portion of the molecule provides hydrophilicity and flexibility, while the DNP group can serve as a handle for detection or as a component in specific binding interactions, such as with anti-DNP antibodies. nih.gov The carboxylic acid group is a versatile functional handle for conjugation chemistry. axispharm.com

The synthesis of PEG-based linkers, including those with terminal carboxylic acid groups, often involves the anionic polymerization of ethylene oxide initiated by a suitable hydroxyl-containing molecule. Functionalization of the PEG chain ends is crucial for creating linkers with specific reactive groups. For this compound, this involves incorporating the DNP moiety and the carboxylic acid function. While specific detailed synthetic routes for this compound were not extensively detailed in the search results, the synthesis of similar DNP-PEG-acid derivatives and PEG-acid linkers is described. For instance, DNP-PEG-acid compounds with varying PEG lengths (PEG1, PEG2, PEG4, PEG6, PEG12) are available, suggesting established synthetic routes for attaching the DNP group and the carboxylic acid to PEG chains. axispharm.com Carboxylic acid PEG linkers in general can be synthesized with various functional groups on the other terminus, including amines, thiols, azides, and NHS esters, highlighting the versatility in derivatizing the PEG-acid core structure. biochempeg.com

Chemical derivatization of this compound primarily focuses on reactions involving the terminal carboxylic acid group or modifications to the DNP or PEG moieties. The carboxylic acid group can be activated for coupling to molecules containing amines, alcohols, or other nucleophiles using standard coupling reagents like EDC/NHS chemistry. axispharm.comaxispharm.com This is a common strategy for conjugating this compound to peptides, proteins, nanoparticles, or small molecules. axispharm.combiochempeg.comthermofisher.com

The PEG3 unit in this compound serves as a flexible and hydrophilic spacer. cenmed.comissuu.com The inclusion of PEG linkers in conjugates is a common strategy to improve solubility, reduce aggregation, and alter pharmacokinetic properties by increasing the hydrodynamic radius of the conjugated molecule. issuu.comissuu.comscispace.com The length of the PEG spacer is a critical design parameter that can influence the properties of the final conjugate, including its biological activity, cellular uptake, and clearance rate. issuu.comissuu.comscispace.comgoogle.com While this compound specifically utilizes a PEG3 spacer (three ethylene glycol units), PEG linkers with varying numbers of ethylene glycol units are widely used, allowing for optimization of spacer length for specific applications. axispharm.comgoogle.comthermofisher.com The design of the spacer can also involve incorporating other functional groups or cleavable elements within or alongside the PEG chain, although the core structure of this compound features a simple, non-cleavable PEG3 spacer terminated with a carboxylic acid. google.com

The DNP group itself can be involved in specific interactions, such as binding to anti-DNP antibodies, which has been utilized in various research applications, including studies on endocytosis mechanisms. nih.gov

Research findings related to similar DNP-PEG-acid linkers and PEG-acid linkers highlight their utility in creating conjugates for diverse applications. For example, DNP-PEG-acid derivatives have been used in studies involving antibody conjugates. nih.govdoi.org PEG-acid linkers are also fundamental building blocks in the synthesis of more complex molecules like Antibody-Drug Conjugates (ADCs) and PROTACs, where the linker design, including length and composition, is crucial for efficacy. biochempeg.comaxispharm.commedchemexpress.comprecisepeg.com

While specific detailed data tables solely focused on the synthesis or derivatization yields of this compound were not found, the general principles and applications of similar PEG-acid linkers provide context for its use. The molecular weight of DNP-PEG3-acid is reported as 387.35 g/mol , with a purity typically greater than 96%. precisepeg.com

Here is a table summarizing information about DNP-PEG-acid derivatives found in the search results:

| Name | Molecular Weight ( g/mol ) | Purity |

| DNP-PEG1-acid | 299.24 | ≥95% |

| DNP-PEG2-acid | 343.29 | ≥95% |

| DNP-PEG3-acid | 387.35 | > 96% |

| DNP-PEG4-acid | 431.4 | ≥95% |

| DNP-PEG6-acid | 519.5 | ≥95% |

| DNP-PEG12-acid | 783.82 | ≥95% |

This table illustrates the availability and characteristics of DNP-PEG-acid linkers with varying PEG chain lengths, demonstrating the modular nature of these compounds for linker design.

Bioconjugation and Bioorthogonal Ligation Strategies Utilizing Dnp Peg3 Ch2 Acid

Principles of Bioconjugation with DNP-PEG3-CH2 Acid

This compound is employed in bioconjugation primarily through the reactivity of its terminal carboxylic acid group. This functional group can participate in various coupling reactions to form stable linkages with biomolecules containing complementary reactive handles, such as amines or hydroxyls. The PEG3 spacer contributes to the linker's hydrophilicity, which is advantageous when conjugating to biomolecules in aqueous environments, helping to maintain solubility and potentially reducing aggregation precisepeg.combroadpharm.com. The DNP group itself can act as a recognition site for anti-DNP antibodies, enabling detection, immobilization, or targeted delivery applications precisepeg.combiotium.com.

Amide Coupling and Esterification with Biomolecules

The carboxylic acid group of this compound is a key functional handle for conjugation. Amide bonds can be formed by reacting the carboxylic acid with primary amines present in biomolecules, such as the ε-amino group of lysine (B10760008) residues in proteins or the N-terminus of peptides broadpharm.comaxispharm.comaxispharm.combroadpharm.combroadpharm.commedchemexpress.comaxispharm.com. This reaction typically requires activating the carboxylic acid group using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide) broadpharm.combroadpharm.combroadpharm.commedchemexpress.com. Alternatively, the carboxylic acid can be converted into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines under mild conditions broadpharm.comaxispharm.comaxispharm.combroadpharm.com. Esterification, the reaction between a carboxylic acid and a hydroxyl group, is another potential coupling strategy, although it is generally less common for stable bioconjugates compared to amide coupling fu-berlin.de.

Site-Specific Conjugation Approaches

While amide coupling to lysine residues is a common method, it can result in heterogeneous products due to the presence of multiple lysine residues in many proteins. To achieve more defined and homogeneous conjugates, site-specific conjugation approaches can be employed. Although direct information on this compound in site-specific methods beyond general amine reactivity is limited in the search results, the principle involves targeting unique or engineered functional groups on biomolecules. For instance, if a biomolecule is modified to contain a single amine at a desired location, conjugation with activated this compound (e.g., as an NHS ester) would result in site-specific labeling. Other site-specific methods often involve different reactive handles that would require modification of the this compound structure or the biomolecule.

Integration into Bioorthogonal Click Chemistry Platforms

Bioorthogonal click chemistry refers to a set of highly efficient and selective reactions that can occur within complex biological systems without interfering with native biochemical processes. While this compound itself does not directly participate in click reactions, its derivatives, particularly those incorporating azide (B81097) or alkyne moieties, are readily integrated into these platforms broadpharm.commedchemexpress.combioscience.co.ukaxispharm.com. The PEG spacer in this compound and its derivatives is beneficial in click chemistry applications as it enhances water solubility and can reduce steric hindrance between the biomolecule and the click chemistry partner broadpharm.commedchemexpress.comaxispharm.com.

Azide-Alkyne Cycloaddition (e.g., via DNP-PEG3-azide precursors)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click chemistry reaction. DNP-PEG3-azide, a related compound featuring an azide group instead of the carboxylic acid, is a direct precursor for incorporating the DNP-PEG3 motif into molecules containing terminal alkynes via CuAAC broadpharm.commedchemexpress.combioscience.co.uk. This reaction forms a stable triazole linkage. Similarly, DNP-PEG linkers with alkyne functionalities could react with azides on biomolecules. The PEG spacer in these DNP-PEG-azide or alkyne derivatives helps improve their solubility and biocompatibility for use in biological settings broadpharm.comaxispharm.com.

Strain-Promoted Click Reactions (e.g., with DBCO, BCN)

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a copper-free click chemistry method that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to react with azides bioscience.co.ukfishersci.cafishersci.fisigmaaldrich.comwikipedia.orginterchim.frconju-probe.comconju-probe.com. This method is particularly valuable for in vivo and cellular applications where copper toxicity is a concern interchim.frconju-probe.comconju-probe.com. Although this compound does not directly participate, a DNP-PEG3 linker functionalized with an azide group (DNP-PEG3-azide) can readily react with biomolecules modified with DBCO or BCN groups broadpharm.commedchemexpress.combioscience.co.uk. Conversely, if this compound were modified to contain a strained cyclooctyne (B158145), it could react with azide-modified biomolecules. The PEG spacer enhances the solubility and reactivity of the strained cyclooctyne or azide component in aqueous environments wikipedia.orgconju-probe.comamerigoscientific.combroadpharm.com.

PEGylation Applications in Advanced Bioconjugation

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to another molecule, is a widely adopted strategy to improve the physicochemical and pharmacokinetic properties of therapeutic agents and modify material surfaces biochempeg.commdpi.comnih.govmdpi.com. This compound, with its PEG3 spacer and reactive carboxylic acid, is a type of PEGylation reagent. The carboxylic acid group allows for conjugation to amine-containing molecules or surfaces via amide bond formation, commonly achieved using carbodiimide (B86325) chemistry (e.g., EDC/NHS) broadpharm.combroadpharm.comaxispharm.com.

The benefits of PEGylation include increased water solubility, reduced immunogenicity and antigenicity, increased hydrodynamic size (leading to reduced renal clearance and extended circulation half-life), and enhanced stability against proteolysis biochempeg.comnih.govbiocompare.com.

PEGylation of Peptides and Proteins

PEGylation of peptides and proteins is a primary application of PEG linkers. By conjugating PEG to therapeutic proteins and peptides, their efficacy and pharmacokinetic profiles can be significantly improved, leading to reduced dosing frequency and improved patient outcomes biochempeg.comnih.govbiocompare.com. The carboxylic acid group of this compound can react with the ε-amino groups of lysine residues or the N-terminal amine of peptides and proteins biochempeg.commdpi.combiocompare.com. This conjugation introduces the DNP tag and the hydrophilic PEG3 chain onto the protein or peptide.

While non-specific PEGylation targeting multiple lysine residues can lead to a heterogeneous mixture of products, site-specific PEGylation is often preferred to ensure homogeneity and preserve the biological activity of the biomolecule mdpi.comfrontiersin.org. Although the carboxylic acid of this compound typically reacts with amines, strategies involving unnatural amino acids or enzymatic modifications can enable site-specific incorporation of reactive groups that could then be targeted by PEGylation reagents mdpi.comfrontiersin.orggenscript.com.

Surface Modification and Drug Delivery System Design

PEGylation is also extensively used for modifying the surface properties of materials, particularly in the design of drug delivery systems such as nanoparticles and liposomes biochempeg.commdpi.commdpi.comnih.govmdpi.comamazonaws.comresearchgate.net. Attaching PEG to the surface of these carriers creates a hydrophilic layer that can reduce non-specific protein adsorption, minimize uptake by the reticuloendothelial system (RES), and increase circulation time in the bloodstream mdpi.commdpi.com. This "stealth" effect is crucial for targeted drug delivery.

This compound can be used to functionalize surfaces that have available amine groups, allowing the surface to be tagged with DNP and shielded by the PEG3 spacer. This can be relevant in designing drug delivery systems where the DNP tag might be used for tracking or as part of a targeting strategy, while the PEGylation improves the carrier's in vivo performance precisepeg.combiochempeg.com. For example, nanoparticles or liposomes functionalized with amine groups could be reacted with the activated carboxylic acid of this compound to achieve DNP-tagged PEGylation of the surface. This modification can influence the nanoparticles' stability, biocompatibility, and interaction with biological environments mdpi.commdpi.comamazonaws.com.

Dnp Peg3 Ch2 Acid As a Molecular Probe in Advanced Spectroscopic and Imaging Techniques

Dynamic Nuclear Polarization (DNP) Enhancement in Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic Nuclear Polarization (DNP) is a technique employed to significantly enhance the sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy. akitainnovations.comliverpool.ac.uk NMR's inherent low sensitivity, stemming from the small population difference between nuclear spin states at typical magnetic field strengths and temperatures, can be a major limitation, particularly for samples with low concentrations or limited amounts. akitainnovations.com DNP addresses this by transferring the much larger polarization of unpaired electron spins to the nuclear spins of interest. akitainnovations.comliverpool.ac.ukresearchgate.net

Fundamentals of DNP Signal Enhancement

The fundamental principle of DNP involves the transfer of polarization from unpaired electron spins to nearby nuclear spins through microwave irradiation at or near the electron paramagnetic resonance (EPR) transitions. akitainnovations.comliverpool.ac.uk Electron spins have a significantly larger gyromagnetic moment compared to nuclear spins, resulting in a much higher equilibrium polarization at a given magnetic field and temperature. akitainnovations.com By irradiating the sample with microwaves, the electron spin populations are perturbed, and this non-equilibrium polarization is then transferred to the surrounding nuclear spins via electron-nuclear spin interactions. akitainnovations.comliverpool.ac.ukresearchgate.net This transfer leads to a substantial increase in the nuclear spin polarization, and consequently, a dramatic enhancement of the NMR signal intensity, potentially by orders of magnitude. liverpool.ac.uk The efficiency of this polarization transfer is strongly dependent on the distance between the observed nucleus and the paramagnetic species (radicals). researchgate.net

Several mechanisms contribute to DNP, including the Overhauser effect (OE), the solid effect (SE), and the cross effect (CE). The dominant mechanism depends on factors such as the type of paramagnetic species, the sample state (liquid or solid), magnetic field strength, and temperature. akitainnovations.comscience.gov For solid-state DNP, which is often performed at cryogenic temperatures and high magnetic fields, the solid effect and cross effect are typically the dominant mechanisms. akitainnovations.com These mechanisms involve simultaneous electron-nuclear spin transitions induced by microwave irradiation. liverpool.ac.uk

The DNP enhancement factor (εDNP) is defined as the ratio of the NMR signal intensity with DNP to the signal intensity without DNP. nih.gov Under ideal conditions, the theoretical maximum enhancement for protons can be substantial. akitainnovations.com Achieving high DNP enhancements requires the presence of suitable paramagnetic agents (radicals) distributed within the sample. researchgate.netscience.gov

Application in Solid-State NMR for Material Characterization

DNP-enhanced solid-state NMR (SSNMR) has become a powerful tool for the structural and dynamic characterization of a wide range of solid materials, overcoming the sensitivity limitations that previously hindered the application of SSNMR to many systems. liverpool.ac.uk By significantly boosting the NMR signal, DNP enables the study of samples with low natural isotopic abundance, dilute species, surfaces, and interfaces that were previously inaccessible to conventional SSNMR. liverpool.ac.uk

Applications of DNP SSNMR in material science include the characterization of surfaces of functional materials, polymers, zeolites, metal-organic frameworks (MOFs), covalent organic frameworks (COFs), pharmaceutical materials, and biological solids. liverpool.ac.uk The distance-dependent nature of DNP enhancement can also provide valuable spatial information, particularly for studying surfaces and interfaces. researchgate.net For instance, DNP SSNMR has been used to obtain surface-selective NMR spectra of catalytic materials.

A compound like DNP-PEG3-CH2 acid, containing a DNP tag, could potentially be used as an exogenous polarizing agent in solid-state DNP experiments. The DNP group would serve as the source of electron spins, and the PEG linker could help in dispersing the radical within certain matrices or for tethering the radical to specific sites on a material surface via the carboxylic acid group. This would facilitate the transfer of polarization to the nuclei of the material, enhancing their NMR signals and enabling more detailed characterization.

Reported DNP Enhancement Factors for Selected Polarizing Agents (Illustrative Examples from Literature)

| Polarizing Agent | Magnetic Field (T) | MAS Frequency (kHz) | Temperature (K) | Reported εDNP | Source |

| HyTEK2 | 21.1 | 65 | 100 | Up to 200 | nih.gov |

| BDPA | 21.1 | 65 | 100 | 106 | nih.gov |

| TOTAPol | 9.4 | ~100 | ~100 | Up to ~300 | |

| AMUPol | 9.4 | ~100 | ~100 | Up to ~300 | |

| bcTol | 9.4 | ~100 | ~100 | Up to ~300 |

Note: This table presents illustrative examples of DNP enhancement factors reported in the literature for various polarizing agents and experimental conditions. This data is not specific to this compound.

Deuteration Strategies for DNP Hyperpolarization

Deuteration is a strategy often employed in conjunction with DNP to improve hyperpolarization efficiency and prolong the lifetime of the hyperpolarized nuclear spins, particularly in solution-state NMR and in applications involving dissolution DNP (d-DNP). Replacing protons (¹H) with deuterons (²H) can reduce the ¹H-¹H dipolar relaxation, which is a significant relaxation pathway that causes the nuclear spins to return to thermal equilibrium. Deuterium has a smaller gyromagnetic ratio and a spin of 1, leading to weaker dipolar interactions compared to protons (spin ½).

By deuterating the solvent or the molecule being hyperpolarized, the nuclear spin-lattice relaxation time (T₁) can be significantly increased. A longer T₁ allows the hyperpolarization to persist for a longer duration, which is crucial for applications where the hyperpolarized sample needs to be transferred or undergoes chemical reactions before NMR detection. For instance, deuteration of choline (B1196258) has been shown to increase the T₁ lifetime of its ¹⁵N signal.

Reported T₁ Values for Hyperpolarized ¹⁵N-Choline with Varying Deuteration (Illustrative Examples)

| Compound | Solvent | Magnetic Field (T) | Temperature (°C) | Reported T₁ (s) | Source |

| ¹⁵N-Choline | D₂O | 7 | Not specified | 189 ± 2 | |

| Choline-d₉ (¹⁵N natural abundance) | D₂O | 7 | Not specified | 390 ± 110 | |

| ¹⁵N-Choline-d₁₃ | Not specified | 9.4 | Not specified | 580 ± 10 | |

| Protonated ¹⁵N-choline analog | Aqueous media | 9.4 | Not specified | 348 ± 10 | |

| Deuterated ¹⁵N-choline analog | Aqueous media | 9.4 | Not specified | 494 ± 13 |

Note: This table presents illustrative examples of T₁ values reported in the literature for hyperpolarized ¹⁵N-choline and analogs with varying degrees of deuteration. This data is not specific to this compound but illustrates the effect of deuteration on T₁ relaxation.

This compound in Advanced Molecular Imaging Research

Molecular imaging aims to visualize and quantify molecular and cellular processes in living organisms non-invasively. Radiochemical labeling strategies and pretargeting approaches are key methodologies in developing molecular imaging probes. A compound like this compound, with its functional groups, could potentially be adapted for use in molecular imaging research, particularly in strategies that utilize a tag-and-capture approach.

Radiochemical Labeling Strategies for Imaging Probes

Radiochemical labeling involves incorporating a radioactive isotope into a molecule to create a radiotracer that can be detected by imaging modalities such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). The choice of radionuclide depends on the imaging modality and the desired half-life for the study. Commonly used radionuclides include ¹⁸F for PET and ⁹⁹mTc for SPECT.

Various strategies exist for radiochemical labeling, including direct incorporation of the radionuclide into the molecule or indirect labeling via a chelator or prosthetic group. Bifunctional chelators (BFCAs) are often used to attach radiometals to biomolecules, while prosthetic groups are employed for incorporating radionuclides like ¹⁸F. The labeling strategy must be efficient, yield high radiochemical purity, and not significantly alter the biological activity or pharmacokinetics of the imaging probe.

Pretargeting Approaches in Molecular Imaging

Pretargeting is a multi-step imaging strategy designed to improve the target-to-background ratio and reduce radiation exposure to non-target tissues, particularly when using slow-clearing targeting vectors like antibodies. In a typical pretargeting approach, a non-radiolabeled targeting vector (e.g., an antibody conjugated to a recognition tag) is administered first and allowed to accumulate at the target site and clear from the circulation. In a subsequent step, a small, fast-clearing radiolabeled molecule containing a complementary tag is administered. This radiolabeled molecule then binds specifically to the pre-localized targeting vector at the target site.

This spatial and temporal separation of the targeting and radiolabeling steps leads to faster clearance of the radioactivity from non-target tissues compared to directly radiolabeling the slow-clearing targeting vector. Common recognition tag pairs used in pretargeting include biotin-streptavidin, antibody-hapten, and complementary oligonucleotides. Bioorthogonal reactions, which occur efficiently and specifically within a biological environment, are often employed for the in vivo ligation of the radiolabeled probe to the pre-targeted vector.

This compound could potentially play a role in a pretargeting strategy. The carboxylic acid group could be used to conjugate the DNP-PEG3 moiety to a targeting vector, creating a pre-target conjugate with a DNP tag. In a second step, a radiolabeled molecule containing a recognition element that binds specifically to the DNP tag could be administered. This would allow the accumulation of radioactivity at the target site where the DNP-tagged vector has localized, while the unbound radiolabeled molecule clears rapidly from the background. This approach would leverage the specific binding of the targeting vector and the favorable pharmacokinetics of a small radiolabeled probe.

Fluorescent Tagging and Imaging Studies (if applicable via derivatization)

The structure of DNP-PEG3-acid (likely analogous to this compound), featuring a dinitrophenyl group linked via a PEG3 spacer to a carboxylic acid, suggests its potential for conjugation to biomolecules or other targets through the carboxylic acid moiety. This type of derivatization could, in principle, facilitate the attachment of the DNP label to a molecule of interest. However, the DNP group is typically associated with UV-Vis absorbance and is more commonly used as a hapten in immunological studies or as a quenching group in FRET-based assays rather than as a primary fluorophore for direct fluorescent imaging. While some nitroaromatic compounds can exhibit fluorescence, their quantum yields are often low.

Role of Dnp Peg3 Ch2 Acid in Molecular Recognition and Interfacial Phenomena

DNP-Mediated Molecular Recognition Studies

The 2,4-dinitrophenyl (DNP) group is a well-established hapten, a small molecule that can elicit an immune response when conjugated to a larger carrier molecule. DNP has been utilized in biological applications, including its involvement in ion transport across membranes. broadpharm.comcenmed.com Its ability to be specifically recognized by anti-DNP antibodies makes it a valuable tool in molecular recognition studies, particularly in affinity-based assays and purifications. precisepeg.com

Ligand-Receptor Interactions Involving DNP Moieties

While specific studies detailing DNP-PEG3-CH2 acid's direct involvement in ligand-receptor interactions were not extensively found, the DNP moiety's nature as a hapten implies its potential use in systems where recognition by anti-DNP antibodies or other DNP-binding proteins is desired. DNP's ability to act as an affinity tag for molecules like oligonucleotides highlights its utility in mediating specific binding events. precisepeg.com The interaction between ligands and receptors is a fundamental aspect of many biological processes and is often mediated by specific molecular recognition events involving various types of chemical interactions. nih.govnih.gov

Host-Guest Chemistry with Carboxylic Acid Functionality

The terminal carboxylic acid functionality of this compound plays a significant role in host-guest chemistry and molecular recognition, particularly with receptors designed to bind carboxylic acids or carboxylates. ijacskros.com Carboxylic acids are common functional groups in both synthetic and biological chemistry, and their recognition by designed receptors is crucial for understanding biological events. ijacskros.com Synthetic receptors with appropriate shape and size can bind to guest molecules, and the addition of spacers can enhance compatibility. ijacskros.com The carboxylic acid group can participate in non-covalent interactions such as hydrogen bonding, which are key driving forces in host-guest complex formation. wikipedia.org Furthermore, the carboxylic acid group provides a reactive handle for covalent conjugation to other molecules, such as primary amines, in the presence of coupling agents like EDC or HATU, forming stable amide bonds. broadpharm.comaxispharm.com This reactivity is essential for incorporating this compound into larger supramolecular structures or functionalizing surfaces for specific recognition events.

Polyethylene (B3416737) Glycol (PEG) Segment in Molecular Recognition

The polyethylene glycol (PEG) segment in this compound serves as a flexible, hydrophilic spacer between the DNP moiety and the carboxylic acid group. PEG chains are widely used in molecular recognition systems and bioconjugation due to their unique properties. axispharm.comthermofisher.combroadpharm.com The hydrophilic nature of PEG increases the water solubility of conjugated molecules, which is particularly beneficial in biological and aqueous environments. broadpharm.comcenmed.comaxispharm.combroadpharm.commdpi.com

Influence of PEG Spacer on Binding Affinity and Specificity

The PEG spacer's length and flexibility can significantly influence the binding affinity and specificity of molecules in molecular recognition events. mdpi.com A PEG linker provides a flexible connection that can help minimize steric hindrance between the recognition elements (like the DNP group or a conjugated molecule) and their binding partners. axispharm.comthermofisher.com However, the length of the PEG chain needs careful consideration, as excessively long PEG spacers could potentially mask the biologically active recognition site, thereby impairing binding affinity. mdpi.com Studies on other PEGylated molecules have shown that the PEG spacer can influence pharmacokinetic properties and clearance kinetics, sometimes with minor impacts on binding affinity, while in other cases, it can lead to unexpected changes in activity or biological effects. mdpi.com Monodispersed PEG linkers, where the number of repeating ethylene (B1197577) glycol units is uniform (like the PEG3 in this compound), allow for precise control over the spacer length, which is crucial for optimizing performance in binding assays and other applications requiring defined molecular architecture. axispharm.com

Interfacial Assembly and Supramolecular Architectures

The multi-functional nature of this compound, with its distinct DNP, PEG, and carboxylic acid moieties, makes it a promising building block for constructing ordered interfacial assemblies and supramolecular architectures. Supramolecular chemistry, which focuses on interactions beyond covalent bonds, is fundamental to creating complex assemblies. wikipedia.orgacs.orgthno.org The carboxylic acid group can be utilized for covalent attachment to amine-functionalized surfaces or molecules, providing a stable anchor point for the DNP-PEG3 segment. broadpharm.comaxispharm.com The PEG spacer offers flexibility and can influence the packing and presentation of the DNP groups at the interface. The DNP moiety can participate in specific recognition events, such as binding to anti-DNP antibodies or engaging in π-π interactions, which can drive self-assembly processes or direct the arrangement of molecules at the interface. While direct examples of interfacial assembly specifically using this compound were not found, the principles of using such multi-functional linkers, combining reactive groups, flexible spacers, and recognition elements, are well-established in the design of functional interfaces and supramolecular structures. Host-guest interactions, involving the carboxylic acid or potentially the PEG or DNP moieties with appropriate host molecules, can also be employed to control the assembly and organization of this compound at interfaces. wikipedia.orgthno.orgnih.gov

Self-Assembled Monolayers (SAMs)

Self-Assembled Monolayers (SAMs) are ordered molecular assemblies formed spontaneously on a solid substrate through the chemisorption of organic molecules. fluoroprobe.comnih.govnih.gov Molecules designed for SAM formation typically consist of a head group that binds to the substrate, an alkyl or oligo(ethylene glycol) chain, and a functional end group. nih.govnih.gov While alkanethiols on gold are a well-established system, other combinations, such as carboxylic acids on metal oxide surfaces, have also been explored. fluoroprobe.com

This compound, with its carboxylic acid head group, can potentially form SAMs on suitable substrates, such as metal oxides. The self-assembly process involves the spontaneous organization of these molecules on the surface, driven by the interaction between the carboxylic acid group and the substrate, as well as intermolecular forces between the molecules themselves. nih.govnih.gov

The incorporation of this compound into a SAM allows for the presentation of the DNP group at the interface. The DNP moiety is a known epitope that can be specifically recognized by anti-DNP antibodies. Research has demonstrated the use of SAMs modified with DNP groups for the detection of anti-DNP antibodies through techniques like electrical impedance measurements. fluoroprobe.com In such systems, the DNP group immobilized on the SAM acts as the recognition element, binding to the complementary antibody from a solution. This specific binding event at the SAM-solution interface leads to a measurable change in the interfacial properties, enabling the detection of the target molecule.

The PEG3 linker in this compound plays a crucial role in the performance of the SAM. PEG chains are known to increase the hydrophilicity of a surface and can reduce non-specific protein adsorption, which is beneficial for improving the specificity of molecular recognition events in complex biological samples. The flexibility of the PEG linker can also influence the accessibility of the DNP epitope to the target antibody, potentially affecting the binding kinetics and capacity.

Thus, SAMs formed from or functionalized with this compound offer a platform for creating surfaces with tailored molecular recognition capabilities, particularly for interactions involving the DNP epitope, and for controlling interfacial properties relevant to biosensing and biofouling resistance.

Polymer Brushes and Surface Functionalization

Polymer brushes are assemblies of polymer chains tethered to a surface or interface at one end, where the grafting density is sufficiently high that the chains are forced to stretch away from the surface. This configuration results in a layer with unique properties, including tunable thickness, flexibility, and chemical functionality. Polymer brushes are widely used for surface functionalization to control interactions with the surrounding environment, including for molecular recognition and sensing applications.

This compound can be utilized to functionalize polymer brushes, thereby introducing the DNP recognition epitope to the brush-modified surface. The carboxylic acid group of this compound provides a versatile handle for covalent attachment to polymer brushes containing complementary reactive groups, such as amines or hydroxyls, through standard coupling chemistries (e.g., amide coupling).

Functionalizing polymer brushes with this compound allows for the creation of a dense layer of DNP epitopes extending from the surface. The polymer brush architecture can offer advantages over SAMs in certain applications, such as a higher density of functional groups and a more extended presentation of the recognition elements, which can enhance the binding capacity and kinetics for larger target molecules like proteins. The PEG backbone of the polymer brush itself, if composed of PEG-based polymers as is common for anti-fouling applications, can work in concert with the PEG3 linker of this compound to maintain a hydrated and non-fouling interface, further improving the specificity of DNP-antibody interactions.

Theoretical and Computational Investigations of Dnp Peg3 Ch2 Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural and Electronic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. For DNP-PEG3-CH2 acid, DFT calculations could be employed to optimize its molecular geometry, determine bond lengths and angles, and analyze its electronic distribution. Such calculations can provide insights into the molecule's dipole moment, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface. These properties are fundamental to understanding how this compound might interact with other molecules, including its reactivity in bioconjugation reactions. While specific DFT data for this compound were not identified, these methods are routinely used to characterize the electronic features of functional groups like the dinitrophenyl (DNP) group and the carboxylic acid, as well as the influence of the PEG linker on these properties.

Molecular Dynamics (MD) Simulations of this compound Interactions

Conformational Analysis of PEGylated Systems

PEG chains are known for their flexibility and ability to adopt various conformations. MD simulations can explore the conformational landscape of the PEG3 linker in this compound, providing insights into its average size and shape in solution. This is particularly relevant when considering how the PEG linker might affect the accessibility of the DNP group or the carboxylic acid for interactions or reactions. Studies on other PEGylated systems have shown that the length and environment of the PEG chain significantly influence its conformational ensemble.

Solvent Effects and Hydration Shell Modeling

The behavior of this compound in biological or chemical environments is heavily influenced by solvent interactions, primarily with water. MD simulations can explicitly model solvent molecules around this compound to study its hydration shell. Analysis of radial distribution functions can quantify the density and orientation of water molecules around different parts of the molecule, such as the DNP group, the PEG chain, and the carboxylic acid. Understanding these solvent effects is crucial for predicting the molecule's solubility, stability, and reactivity in solution.

Docking and Binding Affinity Predictions

While this compound itself might not be the primary binding partner in many biological interactions, its DNP moiety is often used as an epitope for antibody recognition in immunoassays and other detection methods. Computational docking studies could be used to predict the binding orientation and affinity of the DNP group of this compound to anti-DNP antibodies or other target proteins. Although specific docking studies with this compound were not found, the principles of protein-ligand docking are applicable. These studies typically involve sampling possible binding poses and estimating binding free energies using scoring functions. The presence of the PEG3 linker and the carboxylic acid group could influence the accessibility and presentation of the DNP epitope, which could also be investigated computationally.

Advanced Analytical Methodologies for Characterization of Dnp Peg3 Ch2 Acid and Its Conjugates

Chromatographic Techniques for Compound Analysis

Chromatographic techniques are widely used for the separation and analysis of complex mixtures, making them indispensable for assessing the purity and composition of DNP-PEG3-CH2 acid and its conjugates. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a well-established and efficient separation technique utilized for the analysis of free PEG and its conjugates fluoroprobe.com. HPLC can be used to determine the purity of this compound and to separate it from impurities or reaction byproducts. It is also a powerful technique for the quantitative measurement of PEGylated compounds fluoroprobe.com. HPLC can provide information on conjugate molecular weight, polymer mass distribution, and the degree and sites of PEGylation fluoroprobe.com. The technique offers high sensitivity and selectivity, allowing for the detection of low concentrations and the separation of components with similar structures fluoroprobe.com. Analysis of organic acids and hydrophilic drugs has been demonstrated using HPLC with specific columns and detection methods like UV detection lumiprobe.comlumiprobe.com.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses smaller particles in the stationary phase and operates at higher pressures. This allows for faster separations, improved resolution, and increased sensitivity compared to conventional HPLC cir-safety.orgprecisepeg.com. UPLC methods have been developed for the rapid separation of various organic acids, demonstrating significantly reduced analysis times while maintaining resolution and sensitivity precisepeg.com. Applying UPLC to this compound and its conjugates can lead to more efficient and sensitive analyses, which is particularly beneficial when dealing with complex reaction mixtures or low-concentration samples. RP-UPLC with UV/Vis detection has been used for the separation of derivatized amino acids cir-safety.org.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique primarily used to characterize the molecular weight distribution and polydispersity index (PDI) of polymers. While this compound itself is a relatively small molecule, GPC becomes particularly relevant for the characterization of its conjugates, especially when conjugated to larger molecules or when assessing the PEGylation process which can result in a distribution of PEG chain lengths or multiple PEG attachments fluoroprobe.com. GPC separates molecules based on their hydrodynamic volume in solution. This technique can determine the number average molecular weight (Mn), weight average molecular weight (Mw), and z-average molecular weight (Mz), as well as the PDI, which is a measure of the broadness of the molecular weight distribution. GPC systems often utilize refractive index (RI) detectors, and strong solvents like tetrahydrofuran (B95107) or dimethylformamide may be required depending on the polymer.

Table 1: Summary of Chromatographic Techniques for this compound and Conjugates

| Technique | Primary Application | Key Information Obtained | Relevant for this compound / Conjugates |

| HPLC | Purity assessment, separation, quantification | Purity, presence of impurities, quantitative analysis, molecular weight (for conjugates), polymer mass distribution | Yes (for purity, separation, quantification); Highly relevant for conjugates |

| UPLC | Faster separation, improved resolution and sensitivity | Similar to HPLC, but with reduced analysis time and enhanced performance | Yes (for faster and more sensitive analysis) |

| GPC (SEC) | Polymer characterization | Molecular weight distribution (Mn, Mw, Mz), Polydispersity Index (PDI) | Highly relevant for characterizing PEGylated conjugates and assessing PEGylation efficiency |

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed structural information about this compound and its conjugates, complementing the separation capabilities of chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, DNP-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and purity of organic compounds. Both 1H and 13C NMR are routinely used to confirm the presence and connectivity of atoms within the this compound molecule. Analysis of the chemical shifts, splitting patterns, and integration of signals in 1H NMR spectra provides information about the different types of protons and their relative numbers. 13C NMR provides information about the carbon skeleton. NMR has been used for the characterization of DNP-PEG compounds, including DNP-PEG3-azide and DNP-PEG2-acid.

Dynamic Nuclear Polarization (DNP)-NMR is an advanced technique that can significantly enhance the sensitivity of solid-state NMR experiments, making it possible to study samples that would otherwise be challenging due to low sensitivity. DNP involves transferring polarization from unpaired electrons to the nuclei, dramatically increasing the NMR signal strength. DNP-NMR has been applied to study various systems, including polymer-supported catalysts and biological samples. While standard 1H and 13C NMR are likely sufficient for routine characterization of pure this compound, DNP-NMR could potentially be valuable for studying its conjugates, especially in complex matrices or when detailed structural information in the solid state is required.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. MS is frequently coupled with chromatographic techniques like HPLC or UPLC (LC-MS or LC-MS/MS) to provide both separation and identification/characterization in a single analysis. LC-MS methods have been developed for the analysis of various organic acids.

For this compound, MS can confirm its molecular weight (387.35 g/mol for C15H21N3O9). Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help elucidate the structure of the molecule and identify specific moieties like the DNP group, PEG linker, and carboxylic acid. MS is also crucial for characterizing this compound conjugates, confirming the successful conjugation and determining the molecular weight of the resulting species. MALDI-TOF mass spectrometry has also been mentioned in the context of analyzing PEGylated building blocks.

Table 2: Summary of Spectroscopic Techniques for this compound and Conjugates

| Technique | Primary Application | Key Information Obtained | Relevant for this compound / Conjugates |

| 1H NMR | Structural elucidation, purity | Identification of proton environments, relative proton counts, connectivity | Yes (for structural confirmation and purity) |

| 13C NMR | Structural elucidation | Identification of carbon environments | Yes (for structural confirmation) |

| DNP-NMR | Sensitivity enhancement in NMR | Detailed structural information, especially in challenging samples or solid state | Potentially useful for conjugates or complex samples |

| Mass Spectrometry | Molecular weight confirmation, elemental composition, structural elucidation (with MS/MS) | Molecular weight, fragmentation pattern, confirmation of conjugation | Yes (for molecular weight and structural information); Highly relevant for conjugates |

UV-Visible Spectroscopy for DNP Moiety Detection

UV-Visible (UV-Vis) spectroscopy is a valuable technique for the characterization of this compound due to the presence of the dinitrophenyl chromophore. The DNP group, with its nitro substituents on an aromatic ring, exhibits strong absorption in the UV-Vis region of the electromagnetic spectrum. msu.edu This allows for the detection and quantification of the compound in solution.

The UV-Vis spectrum of DNP-containing compounds typically shows characteristic absorption bands. For 2,4-dinitrophenol (B41442) (DNP), absorption maxima have been observed, for instance, at 316 nm, with absorbance increasing linearly with concentration within a specific range. researchgate.net While the exact λmax for this compound may vary slightly depending on the solvent and specific molecular environment compared to 2,4-dinitrophenol itself, the presence of the DNP group ensures significant UV-Vis activity. Monitoring the absorbance at the characteristic wavelength(s) of the DNP moiety is essential for quantitative analysis, such as determining the concentration of this compound in a sample or quantifying the extent of conjugation reactions involving the carboxylic acid group. Changes in the UV-Vis spectrum can also provide insights into the chemical environment of the DNP group or potential degradation processes affecting this part of the molecule.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of this compound and its conjugates. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations that cause a change in polarizability. spectroscopyonline.com

For this compound, both techniques can provide characteristic spectral features. The DNP moiety will have vibrational modes associated with the aromatic ring and the nitro groups. The PEG3 linker, a repeating ethylene (B1197577) glycol unit, will exhibit characteristic C-O-C stretching vibrations, C-H stretching and bending modes, and other skeletal vibrations. aip.orgmdpi.combas.bgresearchgate.net The carboxylic acid functional group will show distinct bands corresponding to the C=O stretching vibration and O-H stretching vibration.

IR spectroscopy is particularly sensitive to polar functional groups like the C=O stretch of the carboxylic acid and the C-O stretch of the PEG ether linkages. aip.org Raman spectroscopy, on the other hand, is often more sensitive to symmetrical vibrations and can provide valuable information about the carbon backbone and certain functional groups that may be weak IR absorbers. spectroscopyonline.comaip.org Studies on PEG have shown characteristic bands in both IR and Raman spectra, with C-H stretching vibrations often appearing strongly in Raman spectra, while C-O stretching vibrations are prominent in IR spectra. mdpi.com The combination of IR and Raman spectroscopy offers a more complete vibrational characterization of the molecule, aiding in structural confirmation and identifying the presence of all three key components: DNP, PEG, and the carboxylic acid. spectroscopyonline.com

Advanced Hyphenated Analytical Techniques

Advanced hyphenated analytical techniques combine separation methods with detection methods to provide enhanced specificity and sensitivity for the analysis of complex mixtures containing this compound or its conjugates. These techniques are particularly powerful for analyzing reaction mixtures, purification fractions, and degradation samples. researchgate.netijnrd.orgsaspublishers.com

Liquid chromatography (LC) is commonly coupled with mass spectrometry (MS) to form LC-MS. This combination allows for the separation of components in a sample based on their differential interactions with a stationary phase (LC) followed by their detection and identification based on their mass-to-charge ratio (MS). ijnrd.orgsaspublishers.comijsrtjournal.comnih.gov LC-MS is invaluable for determining the molecular weight of this compound and its conjugates, identifying impurities, and characterizing degradation products. Different ionization techniques (e.g., ESI, APCI) can be employed depending on the nature of the analyte.

Another relevant hyphenated technique is LC coupled with UV-Vis detection (LC-UV/Vis). Given the strong UV-Vis absorbance of the DNP moiety, LC-UV/Vis is a sensitive method for detecting and quantifying this compound and related substances after chromatographic separation. ijnrd.orgijsrtjournal.com By combining separation with UV-Vis detection, co-eluting compounds that might interfere with direct UV-Vis measurements can be resolved and individually quantified.

Other hyphenated techniques like LC-FTIR and LC-NMR can provide complementary structural information. LC-FTIR combines chromatographic separation with online infrared detection, offering functional group information for separated components. ijnrd.orgijsrtjournal.comnih.gov LC-NMR couples LC with nuclear magnetic resonance spectroscopy, providing detailed structural elucidation of separated analytes. ijsrtjournal.comnih.gov While perhaps less routinely applied for initial characterization compared to LC-MS or LC-UV/Vis, these techniques can be powerful for complex structural analysis of conjugates or identification of unknown impurities.

Method Development and Validation Principles for this compound Assays

The development and validation of analytical methods for this compound and its conjugates are critical to ensure the reliability, accuracy, and consistency of analytical results. eurachem.orgllri.inmollabs.comresearchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. llri.in Key validation parameters typically include specificity, accuracy, precision, sensitivity (detection limit and quantitation limit), linearity, range, and robustness. llri.inelementlabsolutions.comeuropa.eu

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.com Accuracy refers to the closeness of agreement between the value found and the accepted true value. elementlabsolutions.com Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.comeuropa.eu Sensitivity relates to the detection limit (lowest amount detectable) and quantitation limit (lowest amount quantifiable with suitable precision and accuracy). europa.eu Linearity demonstrates that test results are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations for which the method has demonstrated suitability. europa.eu

Method development involves optimizing parameters of the chosen analytical technique(s) to achieve satisfactory performance characteristics for the specific analyte and sample matrix. Once developed, the method must be validated according to established guidelines, such as those from ICH, to ensure it is fit for its intended use. llri.inelementlabsolutions.com

Robustness and Reproducibility Studies

Robustness and reproducibility are essential aspects of analytical method validation. Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.comeuropa.euchromatographyonline.comapajournal.org.uk Evaluating robustness helps to identify parameters that need to be tightly controlled to ensure consistent results. Typical variations studied for methods involving liquid chromatography might include changes in mobile phase composition, pH, flow rate, column temperature, and different columns or lots. europa.eu

Reproducibility, often referred to as inter-laboratory reproducibility, expresses the precision between laboratories. eurachem.orgeuropa.eu Repeatability, or intra-assay precision, describes the precision under the same operating conditions over a short interval of time within the same laboratory. europa.eu Intermediate precision expresses within-laboratory variations, such as different days, analysts, or equipment. europa.eu Robustness testing is typically performed during method development and validation within a single laboratory, while reproducibility might be assessed through collaborative studies if the method is intended for use in multiple laboratories. eurachem.orgchromatographyonline.comapajournal.org.uk Demonstrating the robustness and reproducibility of analytical methods for this compound assays is crucial for ensuring the reliability of data generated across different experiments or laboratories.

Impurity Profiling and Degradation Product Analysis

Impurity profiling and degradation product analysis are critical components of characterizing this compound and its conjugates, particularly in the context of pharmaceutical or biological applications. Impurities are unwanted chemicals that can be present in the final product from synthesis, or that can form during storage or handling. chromicent.debiomedres.us Degradation products are substances resulting from the breakdown of the target compound over time. chromicent.de

Impurity profiling involves the identification, structure elucidation, and quantitative determination of impurities and degradation products. mt.com This is important because even small amounts of impurities can affect the properties, efficacy, and safety of a compound. biomedres.us Advanced analytical techniques, particularly hyphenated methods like LC-MS, are indispensable for impurity profiling and degradation product analysis. chromicent.demt.com LC-MS can separate the target compound from impurities and degradation products and provide mass spectral data for their identification. mt.com

Degradation studies are conducted to understand how the compound behaves under various stress conditions (e.g., heat, light, humidity, pH changes) and over time under recommended storage conditions. biomedres.us Analytical methods used for routine analysis of this compound must be stability-indicating, meaning they can accurately detect and quantify the main compound in the presence of its degradation products. Impurity profiling and degradation analysis provide crucial information for establishing specifications, determining shelf life, and understanding the stability of this compound and its conjugates. biomedres.usmt.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing DNP-PEG3-CH2 acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling 2,4-dinitrophenyl (DNP) groups to a polyethylene glycol (PEG3) spacer via a CH2-acid linker. Key steps include:

- Activation : Use carbodiimide coupling agents (e.g., EDC/NHS) to activate the carboxylic acid group for conjugation .

- Purification : Employ size-exclusion chromatography (SEC) or reverse-phase HPLC to isolate the product.

- Validation : Confirm purity via NMR (e.g., verifying PEG spacer integrity at δ 3.6–3.8 ppm) and mass spectrometry (e.g., MALDI-TOF for molecular weight confirmation). Quantify residual solvents using GC-MS .

Q. Which analytical techniques are recommended for characterizing this compound in aqueous versus organic matrices?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers optimize reaction conditions for conjugating this compound with biomolecules (e.g., antibodies)?

- Methodological Answer :

- PICOT Framework : Align optimization with Population (target biomolecule), Intervention (pH, temperature, molar ratios), Comparison (e.g., NHS ester vs. carbodiimide methods), Outcome (conjugation efficiency), and Time (reaction kinetics) .

- DOE (Design of Experiments) : Use factorial designs to test variables (e.g., pH 7.4–8.5, 4–25°C). Monitor efficiency via SDS-PAGE or fluorescence labeling .

Q. How should discrepancies in reported stability data (e.g., hydrolytic degradation rates) for this compound be addressed?

- Methodological Answer :

- Systematic Review : Compare studies using PRISMA guidelines to identify variables (e.g., buffer composition, temperature). For example, degradation may accelerate in phosphate buffers (pH >7) due to nucleophilic attack on the ester bond .

- Contradiction Analysis : Replicate experiments under standardized conditions (e.g., 37°C, PBS pH 7.4) and validate via LC-MS to track degradation products .

Q. What strategies ensure reproducibility in in vivo studies involving this compound?

- Methodological Answer :

- Preclinical Guidelines : Follow NIH standards for animal studies (e.g., sample size justification, randomization). Document storage conditions (e.g., -20°C under argon to prevent oxidation) and batch-to-batch variability .

- Data Integrity : Use electronic lab notebooks (ELNs) to record raw spectra and chromatograms. Share datasets via repositories like Zenodo for peer validation .

Experimental Design & Data Analysis

Q. How to formulate hypothesis-driven research questions for this compound using frameworks like FINER?

- Methodological Answer :

- FINER Criteria :

- Feasible : Ensure access to analytical tools (e.g., HPLC-MS).

- Interesting : Explore understudied applications (e.g., targeted drug delivery in hypoxic tissues).

- Novel : Investigate PEG spacer length effects on renal clearance rates.

- Ethical : Adhere to IACUC protocols for animal models.

- Relevant : Align with NIH priorities for biocompatible linkers .

Q. What statistical approaches are appropriate for analyzing dose-response data in cytotoxicity assays using this compound conjugates?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals .

- Outlier Handling : Apply Grubbs’ test to exclude anomalies caused by aggregation (common with PEGylated compounds) .

Literature & Evidence Synthesis

Q. How to conduct a systematic review on the biomedical applications of this compound?

- Methodological Answer :

- Search Strategy : Use PubMed/MEDLINE with MeSH terms (e.g., "PEGylation," "drug-linker stability") and Boolean operators. Include in vitro and in vivo studies published post-2015 .

- Quality Assessment : Apply AMSTAR-2 for systematic reviews; exclude studies lacking HPLC/NMR validation .

Tables for Key Data Comparison

Table 1 : Common Degradation Pathways of this compound

| Pathway | Conditions | Detection Method | Reference |

|---|---|---|---|

| Hydrolysis | pH >7, 37°C | LC-MS (m/z shift +18 Da) | |

| Oxidation | Ambient light, O₂ exposure | NMR (loss of DNP signals) |

Table 2 : Recommended Storage Conditions

| Form | Temperature | Stability (Months) | Documentation Standard |

|---|---|---|---|

| Lyophilized | -80°C | 24 | ICH Q1A(R2) |

| Aqueous solution (pH 5) | 4°C | 3 | USP <659> |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.